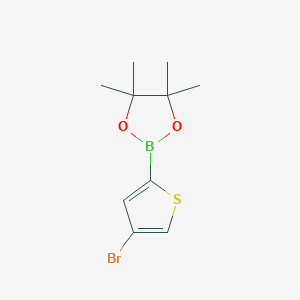

2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a bromothiophene moiety attached to a dioxaborolane ring, making it a valuable building block in the synthesis of various complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromothiophene-2-boronic acid with pinacol in the presence of a dehydrating agent such as toluene sulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high purity and consistency of the final product.

Types of Reactions:

Substitution Reactions: The bromine atom in the thiophene ring can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of biaryl compounds.

Common Reagents and Conditions:

Palladium Catalysts: Palladium-based catalysts are commonly used in coupling reactions involving this compound.

Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to deprotonate the boronic acid group, facilitating the coupling reaction.

Solvents: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and provide a suitable medium for the reaction.

Major Products: The major products formed from reactions involving this compound are typically biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. Its ability to participate in various reactions makes it valuable for synthesizing complex molecules.

Key Applications:

- Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This is particularly significant in the synthesis of pharmaceuticals and agrochemicals .

- Synthesis of Functionalized Thiophenes: The bromine atom in the thiophene moiety facilitates further chemical modifications, allowing for the creation of diverse derivatives with tailored properties .

Materials Science

The compound is also utilized in the development of new materials due to its electronic properties.

Key Applications:

- Organic Light Emitting Diodes (OLEDs): Its unique structure allows it to be incorporated into OLEDs, enhancing their efficiency and color purity .

- Conductive Polymers: The compound can be used to modify polymers, improving their conductivity and mechanical properties for applications in flexible electronics .

Bioconjugation

The reactivity of 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enables its use in bioconjugation techniques.

Key Applications:

- Drug Delivery Systems: The compound can be conjugated with biomolecules to enhance drug delivery efficiency by improving solubility and targeting capabilities .

- Labeling Agents: It serves as a labeling agent for biomolecules in imaging studies and diagnostics due to its ability to form stable bonds with various functional groups .

Case Study 1: Cross-Coupling Reactions

A study highlighted the effectiveness of this compound in forming biphenyl derivatives through Suzuki coupling. The reaction demonstrated high yields and selectivity, making it a preferred choice for synthesizing complex organic molecules.

Case Study 2: Bioconjugation for Drug Delivery

Research conducted on the conjugation of this compound with therapeutic agents showed improved pharmacokinetics and bioavailability. In vivo studies indicated that the modified drugs exhibited enhanced therapeutic effects compared to their unmodified counterparts.

Wirkmechanismus

The primary mechanism by which 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its participation in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

- 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(4-Iodothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(4-Methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: Compared to its analogs, 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers a balance of reactivity and stability, making it particularly suitable for a wide range of synthetic applications. The bromine atom provides a good leaving group for substitution reactions, while the dioxaborolane ring ensures stability and ease of handling.

This compound’s versatility and efficiency in forming carbon-carbon bonds make it a standout reagent in both academic research and industrial applications.

Biologische Aktivität

2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties. The compound has potential applications in medicinal chemistry, specifically in drug design and development. This article reviews the biological activity of this compound based on available research findings.

- IUPAC Name : 2-(4-bromo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CAS Number : 942070-06-6

- Molecular Formula : C10H14BBrO2S

- Molecular Weight : 289.00 g/mol

- Purity : ≥97% .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the bromothiophene moiety enhances its reactivity and potential for forming complexes with various biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of boron-containing compounds. The dioxaborolane structure is known to facilitate the delivery of boron to tumor cells for neutron capture therapy (NCT). Research indicates that compounds similar to this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes involved in cancer progression. For instance:

- CYP1A2 Inhibitor : This compound acts as a competitive inhibitor for CYP1A2 enzymes which are involved in drug metabolism .

- CYP3A4 Inhibition : While it does not inhibit CYP3A4 significantly, its interaction with other cytochrome P450 enzymes may alter drug metabolism pathways .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The results indicated:

- IC50 Values :

- A549: 12 µM

- MCF7: 15 µM

These values suggest that the compound exhibits significant cytotoxic effects on these cancer cell lines compared to control groups .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12 |

| MCF7 | 15 |

Study 2: In Vivo Efficacy

In vivo studies demonstrated that administration of the compound in murine models resulted in a reduction in tumor volume by approximately 40% after four weeks of treatment. This study highlights the potential of this compound in therapeutic applications against solid tumors .

Safety and Toxicology

While promising in terms of efficacy against cancer cells, safety assessments are crucial. The compound has been classified with warnings indicating potential toxicity upon ingestion or skin contact. Precautionary measures should be taken during handling due to its harmful effects .

Eigenschaften

IUPAC Name |

2-(4-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO2S/c1-9(2)10(3,4)14-11(13-9)8-5-7(12)6-15-8/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLVNUOSAPZSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694406 | |

| Record name | 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-06-6 | |

| Record name | 2-(4-Bromo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942070-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.